molecular formula C11H18N2O B8615591 6-(Pyridin-3-yloxy)-hexylamine

6-(Pyridin-3-yloxy)-hexylamine

Cat. No.: B8615591
M. Wt: 194.27 g/mol
InChI Key: BWDOZPBUYWEQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-3-yloxy)-hexylamine is an aliphatic amine derivative featuring a hexylamine backbone (C₆H₁₃N) substituted with a pyridin-3-yloxy group (C₅H₄NO) at the terminal carbon.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

6-pyridin-3-yloxyhexan-1-amine

InChI

InChI=1S/C11H18N2O/c12-7-3-1-2-4-9-14-11-6-5-8-13-10-11/h5-6,8,10H,1-4,7,9,12H2

InChI Key

BWDOZPBUYWEQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₁H₁₈N₂O (calculated based on hexylamine and pyridin-3-yloxy substituent).
  • Functional Groups : Primary amine (-NH₂), ether linkage (-O-), and pyridine ring.
  • Potential Applications: Intermediate in drug synthesis, ligand design, or surfactant chemistry due to its amphiphilic nature .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 6-(Pyridin-3-yloxy)-hexylamine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₁H₁₈N₂O 194.28 (calculated) Amine, ether, pyridine Estimated higher polarity due to pyridine; moderate solubility in polar solvents
Hexylamine C₆H₁₃N 101.18 Primary amine Boiling point: 131.5°C; soluble in water, alcohol, ether
6-(Pyrrolidin-1-yl)hexan-1-amine C₁₀H₂₂N₂ 170.30 Secondary amine, pyrrolidine ring Likely higher lipophilicity; used in surfactant applications
3-Pyridinemethanamine,6-methoxy- C₇H₁₀N₂O 138.17 Amine, methoxy, pyridine Lower molecular weight; potential CNS activity due to pyridine moiety

Research Findings and Limitations

  • Hexylamine-Based Derivatives : The hexylamine backbone provides flexibility in modifying solubility and steric bulk. For example, replacing the pyridin-3-yloxy group with a methoxy-pyridine (as in 3-Pyridinemethanamine,6-methoxy-) reduces molecular weight but retains aromatic interactions .
  • Biological Activity : Pyridine-containing amines often exhibit antimicrobial or CNS activity, though specific data for this compound is lacking. Its ether linkage may improve metabolic stability compared to esters .
  • Data Gaps : Experimental properties (e.g., melting point, exact solubility) for this compound are unavailable in the provided evidence; further characterization is needed.

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